molecular formula C10H5F3O B3394704 1,7,8-Trifluoronaphthalen-2-ol CAS No. 676545-61-2

1,7,8-Trifluoronaphthalen-2-ol

Cat. No.: B3394704
CAS No.: 676545-61-2
M. Wt: 198.14 g/mol
InChI Key: XKDLQKJOTBECCW-UHFFFAOYSA-N
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Description

1,7,8-Trifluoronaphthalen-2-ol is a fluorinated derivative of naphthol, characterized by the presence of three fluorine atoms at positions 1, 7, and 8 on the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1,7,8-Trifluoronaphthalen-2-ol typically involves the electrophilic fluoridation of a derivative of 7,8-difluoro-2-naphthol using a fluoridating agent in an organic solvent. The reaction is followed by reduction with a reducing agent . This method is advantageous due to its simplicity and cost-effectiveness.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,7,8-Trifluoronaphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,7,8-Trifluoronaphthalen-2-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers

Mechanism of Action

The mechanism of action of 1,7,8-Trifluoronaphthalen-2-ol involves its interaction with specific molecular targets, leading to various biological effects. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,7,8-Trifluoronaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    2,7,8-Trifluoronaphthalen-1-ol: Similar structure but with different fluorine atom positions, leading to distinct chemical properties.

    1,6,8-Trifluoronaphthalen-2-ol: Another isomer with different fluorine atom positions.

Uniqueness

Its unique structure makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1,7,8-trifluoronaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3O/c11-6-3-1-5-2-4-7(14)10(13)8(5)9(6)12/h1-4,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDLQKJOTBECCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CC(=C2F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630317
Record name 1,7,8-Trifluoronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676545-61-2
Record name 1,7,8-Trifluoro-2-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676545-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7,8-Trifluoronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Naphthalenol, 1,7,8-trifluoro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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